molecular formula C19H19NO4S B11663489 [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate

Katalognummer: B11663489
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: CMRLAGXQOFIAGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate is a complex organic compound that features a benzoate ester linked to a phenyl ring substituted with a methoxy group and a morpholine-4-carbothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoate ester and introduce the methoxy group through electrophilic aromatic substitution. The morpholine-4-carbothioyl group can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable thiocarbonyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Analyse Chemischer Reaktionen

Types of Reactions

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbothioyl group can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield benzoic acid derivatives, while reduction of the carbothioyl group may produce thiophenols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, providing insights into biochemical pathways.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholine-4-carbothioyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methoxy-5-(phenylamino)methyl)phenol
  • 4-(3-(4-methoxyphenyl)acryloyl)phenol
  • 4-(4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate stands out due to the presence of the morpholine-4-carbothioyl group, which imparts unique chemical and biological properties. This group enhances its potential for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C19H19NO4S

Molekulargewicht

357.4 g/mol

IUPAC-Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate

InChI

InChI=1S/C19H19NO4S/c1-22-16-8-7-15(18(25)20-9-11-23-12-10-20)13-17(16)24-19(21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3

InChI-Schlüssel

CMRLAGXQOFIAGQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3

Löslichkeit

23.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.